molecular formula C14H18N2O4S B7581830 N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide

Cat. No. B7581830
M. Wt: 310.37 g/mol
InChI Key: AKQLNKOLMYTBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide, also known as CHF-6001, is a novel small molecule inhibitor of human neutrophil elastase (HNE). HNE is an enzyme that plays a key role in the pathogenesis of inflammatory lung diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). CHF-6001 has shown promising results in preclinical studies and is currently in clinical development as a potential treatment for these diseases.

Mechanism of Action

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide is a potent and selective inhibitor of HNE, which is an enzyme that degrades elastin in the lung. Elastin is an important component of the lung tissue that provides elasticity and recoil. Inflammatory cells, such as neutrophils, release HNE in response to lung injury or infection. HNE then degrades elastin, leading to loss of lung function and tissue damage. By inhibiting HNE, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide can prevent elastin degradation and preserve lung function.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on HNE, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has been shown to have anti-inflammatory and antioxidant properties. In vitro studies have demonstrated that N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide reduces the production of pro-inflammatory cytokines and reactive oxygen species in human lung epithelial cells and macrophages. In vivo studies have shown that N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide reduces neutrophil infiltration and oxidative stress in the lung.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide is its selectivity for HNE, which reduces the risk of off-target effects. N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide is also a small molecule, which allows for easy synthesis and formulation. However, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has some limitations for lab experiments. For example, its solubility and stability may vary depending on the experimental conditions. In addition, the optimal dosing regimen and duration of treatment may need to be determined for each experimental model.

Future Directions

There are several potential future directions for the development of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide in patients with COPD and CF. Second, further preclinical studies are needed to elucidate the optimal dosing regimen and duration of treatment for different lung diseases. Third, the potential use of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide in combination with other therapies, such as bronchodilators and corticosteroids, should be explored. Fourth, the effect of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide on other inflammatory cells and mediators, such as eosinophils and interleukins, should be investigated. Finally, the potential use of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide in other inflammatory diseases, such as rheumatoid arthritis and psoriasis, should be explored.

Synthesis Methods

The synthesis of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide involves several steps, starting from commercially available starting materials. The key step is the formation of the azetidine ring, which is achieved through a cyclization reaction. The final product is obtained as a white solid, which is purified by recrystallization.

Scientific Research Applications

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has been extensively studied in preclinical models of lung inflammation and disease. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide significantly reduced neutrophil infiltration and pro-inflammatory cytokine levels in the lung. In a rat model of cigarette smoke-induced COPD, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide reduced airway inflammation, mucus production, and emphysema. These results suggest that N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has potential as a therapeutic agent for the treatment of inflammatory lung diseases.

properties

IUPAC Name

N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-21(19,20)15-12-6-2-10(3-7-12)13(17)16-8-14(18,9-16)11-4-5-11/h2-3,6-7,11,15,18H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQLNKOLMYTBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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